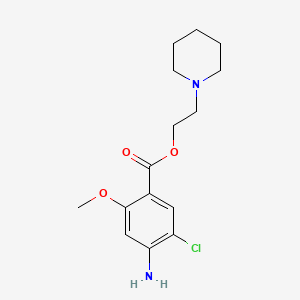
ML 10302
Vue d'ensemble
Description
ML-10302 est un agoniste puissant du récepteur 4 de la 5-hydroxytryptamine (récepteur 5-HT4). Ce composé est connu pour sa capacité à stimuler la motilité intestinale par le biais des voies cholinergiques, ce qui en fait une molécule importante dans l'étude des troubles gastro-intestinaux et neurologiques .
Mécanisme D'action
Target of Action
ML 10302, also known as 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate, is a potent agonist of the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and gastrointestinal motility .
Mode of Action
This compound interacts with the 5-HT4 receptor, stimulating it to activate downstream signaling pathways . This interaction results in the stimulation of gut motility through cholinergic pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin (5-HT4) receptor pathway . Upon activation of the 5-HT4 receptor by this compound, a series of downstream effects are triggered, leading to the stimulation of gut motility through cholinergic pathways .
Result of Action
The activation of the 5-HT4 receptor by this compound leads to significant prokinesia in both the small bowel and colon . This means that this compound can stimulate movement in the gastrointestinal tract, which could potentially be beneficial in conditions where gut motility is impaired.
Analyse Biochimique
Biochemical Properties
2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate plays a significant role in biochemical reactions, primarily through its interaction with the 5-HT4 serotonin receptor . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions. The compound acts as an agonist, binding to the receptor and activating it, which leads to a cascade of intracellular signaling events. Additionally, it has been found to interact with other biomolecules, such as muscarinic receptors, further influencing its biochemical activity .
Cellular Effects
The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT4 receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, in gastrointestinal cells, the compound enhances motility by stimulating cholinergic pathways . In neuronal cells, it may affect cognitive functions by altering neurotransmitter release and synaptic plasticity .
Molecular Mechanism
At the molecular level, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate exerts its effects through specific binding interactions with the 5-HT4 receptor . Upon binding, it induces a conformational change in the receptor, which activates downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) . This activation can lead to various cellular responses, including enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained activation of the 5-HT4 receptor, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate in animal models are dose-dependent. At lower doses, it effectively stimulates gastrointestinal motility and enhances cognitive functions without significant adverse effects . At higher doses, it can induce toxic effects, such as tachycardia and prolonged QT intervals, which are likely due to its interaction with other receptors . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is involved in several metabolic pathways, primarily those associated with serotonin metabolism . It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of serotonin and other neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, potentially affecting the overall biochemical balance in cells .
Transport and Distribution
Within cells and tissues, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is transported and distributed through specific transporters and binding proteins . These include serotonin transporters (SERT) and other membrane-bound proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes and certain organelles .
Subcellular Localization
The subcellular localization of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is crucial for its activity and function. It is primarily localized in the plasma membrane, where it interacts with the 5-HT4 receptor . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular locations .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
ML-10302 peut être synthétisé à partir de la 1-(2-chloroéthyl)-pipéridine et de l'acide 4-amino-5-chloro-2-méthoxybenzoïque. La réaction implique l'utilisation de sodium dans l'alcool isopropylique à 70 °C pendant 2 heures . Cette méthode permet d'obtenir ML-10302 avec une formule moléculaire de C15H21ClN2O3 et un poids moléculaire de 312,79 g/mol .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ML-10302 ne soient pas largement documentées, la synthèse implique généralement des réactions chimiques à grande échelle dans des conditions contrôlées afin d'assurer une grande pureté et un rendement élevé. Le composé est souvent stocké à température ambiante et nécessite des instructions de manipulation spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
ML-10302 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que la pipéridine et les groupes méthoxy. Ces réactions sont facilitées par divers réactifs et conditions.
Réactifs et conditions courants
Oxydation : ML-10302 peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'hydrogène gazeux en présence d'un catalyseur de palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
ML-10302 a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des agonistes du récepteur 5-HT4.
Biologie : Investigated pour son rôle dans la stimulation de la motilité intestinale et ses effets potentiels sur le système nerveux central.
Médecine : Exploré pour son potentiel dans le traitement des troubles gastro-intestinaux et des maladies neurologiques telles que la maladie d'Alzheimer
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-HT4
Mécanisme d'action
ML-10302 exerce ses effets en se liant et en activant le récepteur 5-HT4. Cette activation stimule les voies cholinergiques, ce qui entraîne une augmentation de la motilité intestinale. Dans le système nerveux central, ML-10302 a montré qu'il augmentait les niveaux de protéine précurseur soluble amyloïde alpha (sAPPα), ce qui est associé à des effets neuroprotecteurs .
Applications De Recherche Scientifique
ML-10302 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of 5-HT4 receptor agonists.
Biology: Investigated for its role in stimulating gut motility and its potential effects on the central nervous system.
Medicine: Explored for its potential in treating gastrointestinal disorders and neurological diseases such as Alzheimer’s disease
Industry: Utilized in the development of new pharmaceuticals targeting the 5-HT4 receptor
Comparaison Avec Des Composés Similaires
Composés similaires
Cisapride : Un autre agoniste du récepteur 5-HT4 utilisé pour traiter les troubles de la motilité gastro-intestinale.
Tégasérod : Un agoniste partiel du récepteur 5-HT4, utilisé pour le syndrome du côlon irritable.
Prucalopride : Un agoniste sélectif du récepteur 5-HT4 utilisé pour la constipation chronique
Unicité de ML-10302
ML-10302 est unique en raison de sa grande puissance et de sa sélectivité pour le récepteur 5-HT4, avec une valeur de Ki de 1,07 nM. Cette forte affinité lui permet de stimuler efficacement la motilité intestinale et d'exhiber des effets neuroprotecteurs potentiels, ce qui en fait un composé précieux pour la recherche gastro-intestinale et neurologique .
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFIAQAAZUEPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933493 | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148868-55-7 | |
| Record name | ML 10302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





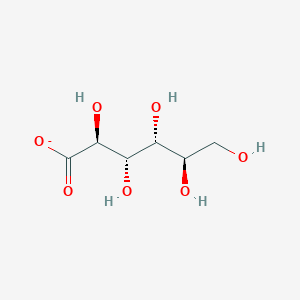
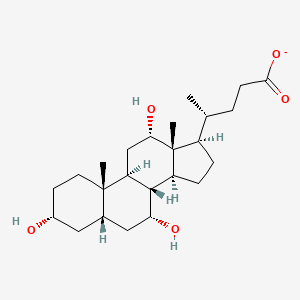

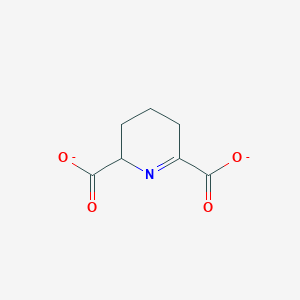

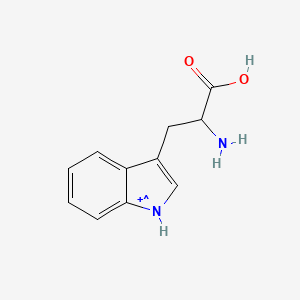
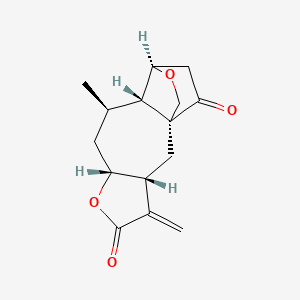
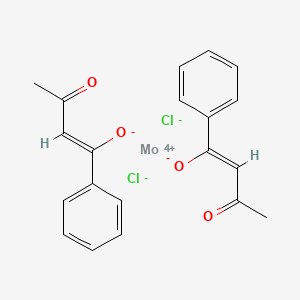
![1,1,3a-Trimethyl-6-methylidenedecahydrocyclopenta[2,3]cyclopropa[1,2-a]cyclopropa[c]benzen-5-ol](/img/structure/B1235404.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 2,4-dichlorobenzoate](/img/structure/B1235407.png)

